molecular formula C8H10O B121277 2,4-Dimethylphenol-d10 CAS No. 1219794-86-1

2,4-Dimethylphenol-d10

Cat. No.: B121277
CAS No.: 1219794-86-1
M. Wt: 132.23 g/mol
InChI Key: KUFFULVDNCHOFZ-WOMAJQTNSA-N
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Description

2,4-Dimethylphenol-d10: is a deuterated form of 2,4-Dimethylphenol, where the hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used in scientific research, particularly in mass spectrometry, due to its similar chemical properties to the non-deuterated analogs but with a distinct mass difference.

Mechanism of Action

Target of Action

2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.

Biochemical Pathways

A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage

Pharmacokinetics

The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.

Result of Action

As a pesticide, it is likely to result in the death of pests that pose a threat to crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.

Biochemical Analysis

Biochemical Properties

2,4-Dimethylphenol-d10 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The deuterium labeling of this compound allows researchers to trace its metabolic fate and understand the specific interactions with these enzymes. Additionally, this compound can act as a substrate for peroxidase enzymes, leading to the formation of reactive intermediates that can be studied to elucidate the mechanisms of enzyme catalysis .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS) and nitric oxide (NO), which play crucial roles in cellular communication and stress responses. The presence of this compound can lead to alterations in gene expression profiles, particularly those related to oxidative stress and detoxification pathways. Furthermore, this compound can affect cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by competing with other substrates for binding to the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents. Over time, the degradation of this compound can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Studies in animal models have shown that high doses of this compound can lead to liver and kidney toxicity, as well as changes in hematological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the detoxification of xenobiotics and the metabolism of endogenous compounds. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites, which are then excreted from the body. The deuterium labeling of this compound allows for precise tracking of its metabolic fate and the identification of specific metabolic intermediates. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biological effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, where it can interact with various biomolecules and influence cellular processes. The localization of this compound can be directed by specific targeting signals and post-translational modifications that guide its transport to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenol-d10 typically involves the deuteration of 2,4-Dimethylphenol. This can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenol-d10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are used.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

2,4-Dimethylphenol-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenolic compounds.

    Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.

    Industry: Used in the synthesis of deuterated compounds for various industrial applications

Comparison with Similar Compounds

  • 2,4-Dimethylphenol
  • 2,4-Dichlorophenol
  • 2,4-Dinitrophenol
  • 2,6-Dimethylphenol

Comparison: 2,4-Dimethylphenol-d10 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and tracking. Compared to its non-deuterated analogs, it offers enhanced stability and reduced reactivity, making it a valuable tool in scientific research.

Properties

IUPAC Name

1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFULVDNCHOFZ-WOMAJQTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

BBr3 (2 ml of 1M solution in DCM, 2.0 mmol) is added to a solution of benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine (95 mg, 0.21 mmol) in DCM (8 ml) at −78° C. The mixture is allowed to warm to room temperature slowly, and after 2h, the mixture is cooled to 0° C. MeOH (1 ml) and 1N—HCl (20 uL) are added carefully. After heating for 10 min at 80° C., the mixture is cooled and then basified with 1N—NaOH to pH 10. The resulting mixture is extracted with DCM and the combined extracts are washed with saturated brine. Drying over Na2SO4, and removal of the solvent in vacuo gave a yellow residue that is purified by PTLC affording 19 mg of 3-{4-[1-benzyl-ethyl-amino)-butyl]-isoquinolin-1-yl}-2,4-dimethyl-phenol as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
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solvent
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[Compound]
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2h
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0 (± 1) mol
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20 μL
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Quantity
1 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3-dimethylphenol; 2,5-dimethylphenol;
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of phenol (94 grams, 1.0 moles), piperidine (43 grams, 0.5 mole), and methanol (50 moles) was cooled to 10° C. with agitation. Paraformaldehyde (15 grams, 0.5 mole) was added all at one time and the reaction temperature was maintained at 10° to 13° C. for 1.5 hours. The temperature was then allowed to rise to 25° C. The reaction mixture was heated to 85° C. and hydrogenated in a glass-lined autoclave in the presence of 1 gram of 5 percent palladium on carbon catalyst at a temperature of 120° to 130° C. for two hours at 120-150 psig of hydrogen. The product was filtered and the methanol in the filtrate removed by distillation. This left a product weighing 154 grams which, on analysis by gas chromatography (weight percent), contained the following: 37.5 percent phenol, 11.1 percent ortho-cresol, 14.6 percent para-cresol, and 0.7 percent 2,4-xylenol. This corresponds to yields of 40.6 percent for ortho-cresol, 53.3 percent for para-cresol, and 2.3 percent for 2,4-xylenol based on the phenol consumed.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
43 g
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reactant
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Quantity
50 mol
Type
reactant
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15 g
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reactant
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0 (± 1) mol
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reactant
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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